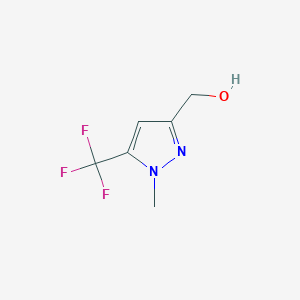

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol

Description

Properties

IUPAC Name |

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-11-5(6(7,8)9)2-4(3-12)10-11/h2,12H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZGCPZXXNCXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101224719 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260659-13-9 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Typical Procedure

- Starting material: 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid

- Reducing agent: Borane-tetrahydrofuran complex (borane-THF)

- Solvent: Tetrahydrofuran (THF)

- Conditions: Stirring at room temperature for 3 hours, followed by quenching with water and extraction with ethyl acetate

- Purification: Silica gel chromatography

Outcome

- Yield: Approximately 58%

- Product: this compound as a colorless oil

- Characterization: LCMS confirms molecular ion at m/z = 181 (M+H)

This method is straightforward and uses commercially available reagents. The borane-THF complex effectively reduces the carboxylic acid to the primary alcohol without affecting the pyrazole ring or trifluoromethyl group.

Cyclization of Methyl Hydrazine with Ethyl 4,4,4-trifluoroacetoacetate

Another well-documented industrially relevant method involves the cyclization of methyl hydrazine with ethyl 4,4,4-trifluoroacetoacetate (ETFAA) to form pyrazol-5-ol derivatives, which can be further converted to the target methanol compound.

Key Features

- Reaction medium: Aqueous or aqueous ethanol

- No additional organic solvents required other than those formed in situ (e.g., ethanol)

- Temperature range: 10 °C to 80 °C with controlled reaction time (1 to 6 hours)

- Pressure and temperature are optimized to enhance selectivity toward the desired isomer 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a close analog to the target compound

Selectivity and Yield

Notes

- This method is primarily for preparing the pyrazol-5-ol isomer but is relevant because the pyrazol-5-ol intermediate can be transformed into the corresponding methanol derivative.

- The reaction conditions are scalable and suitable for industrial production.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Effect on Outcome |

|---|---|---|

| Temperature | 10 °C to 80 °C | Higher temperature increases reaction rate but may reduce selectivity |

| Reaction Time | 0.5 to 12 hours (preferably 1-6 h) | Longer times improve conversion but risk side reactions |

| Solvent | Water or aqueous ethanol | Solvent choice affects solubility and selectivity |

| Pressure | Adjusted to boiling point of mixture | Controls reaction kinetics and equilibrium |

| Reducing Agent (for acid reduction) | Borane-THF, 1M solution, stoichiometric | Efficient reduction of carboxylic acid to alcohol |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Selectivity | Notes |

|---|---|---|---|---|---|

| Borane-THF Reduction | 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | Borane-THF, THF, rt, 3 h | ~58 | High (single product) | Straightforward reduction to methanol |

| Cyclization of Methyl Hydrazine with ETFAA | Ethyl 4,4,4-trifluoroacetoacetate + methyl hydrazine | Aqueous medium, 10-80 °C, 1-6 h | ~86.5 | 96:4 isomer ratio | Industrially scalable, yields pyrazol-5-ol isomer |

Research Findings and Industrial Relevance

- The cyclization method using methyl hydrazine and ETFAA is favored industrially due to its high yield and selectivity, as well as the environmentally benign aqueous reaction medium.

- The borane reduction method is preferred in laboratory-scale synthesis for preparing the methanol derivative directly from the carboxylic acid precursor.

- Control of reaction parameters such as temperature, time, and solvent composition is critical to optimizing yield and purity.

- The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making the preparation of this compound important for pharmaceutical and agrochemical intermediates.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different functionalized pyrazoles.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various functionalized pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

The compound (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol (CAS Number: 1260659-13-9) is a pyrazole derivative notable for its diverse applications in scientific research and industry. This article will explore its applications across various fields, including medicinal chemistry, agrochemicals, and materials science, supported by data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives possess significant antimicrobial properties. For instance, a study demonstrated that this compound exhibited inhibitory effects against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, aiding in membrane penetration.

Case Study:

A research paper published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as a lead compound for antibiotic development.

Agrochemicals

Herbicidal Properties

The compound has been investigated for its herbicidal activity. Its unique structure allows it to interact with plant growth regulators, potentially inhibiting unwanted weed growth without harming crops.

Data Table: Herbicidal Activity

| Compound | Target Weed | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 200 | 85 |

| Other Pyrazole Derivatives | Echinochloa crus-galli | 150 | 78 |

Materials Science

Polymer Additives

In materials science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study:

A study published in Polymer Science examined the incorporation of this compound into polyvinyl chloride (PVC). The results indicated that adding just 5% of the compound improved the thermal degradation temperature by approximately 20°C compared to unmodified PVC.

Mechanism of Action

The mechanism of action of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities but differ in substituents, ring positions, or functional groups:

Notes:

- Positional Isomerism : Substitution of hydroxymethyl at position 4 (e.g., ) vs. position 3 (target compound) alters steric and electronic properties.

- Functional Group Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., ) .

Physicochemical Properties Comparison

Key Observations :

- The trifluoromethyl group increases molecular weight and lipophilicity compared to non-fluorinated pyrazoles (e.g., XLogP3-AA of 1.7 vs. -0.2 in ).

Comparative Insights :

Biological Activity

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting the compound's pharmacological significance.

Synthesis

The synthesis of this compound has been described in various studies. A practical synthetic method was developed that involves the regioselective synthesis of pyrazoles, particularly focusing on the introduction of trifluoromethyl groups. This method yields high purity and is efficient for producing derivatives relevant to medicinal applications .

Antiparasitic Activity

Research indicates that compounds with similar pyrazole structures exhibit significant antiparasitic activity. For instance, structural modifications in pyrazole derivatives have shown enhanced potency against malaria parasites, with some compounds demonstrating low EC50 values (effective concentration for 50% inhibition) in vitro. The introduction of various functional groups can modulate activity, suggesting a structure-activity relationship (SAR) that is crucial for developing effective antiparasitic agents .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammatory pathways. For example, certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives, including:

- Case Study 1 : A study found that a series of 1-methyl-pyrazoles showed potent COX-2 inhibitory activity with selectivity indexes significantly higher than traditional NSAIDs. The incorporation of trifluoromethyl groups was noted to enhance the anti-inflammatory efficacy .

- Case Study 2 : Another research focused on the metabolic stability and lipophilicity of pyrazole compounds, revealing that modifications at specific positions could lead to improved solubility and bioavailability while maintaining antiparasitic activity .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Q. How can hygroscopicity or polymorphism issues be managed during formulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.